(-)-Domesticine

α1-adrenoceptor antagonism vascular pharmacology aporphine alkaloid SAR

Procure (-)-Domesticine (CAS 54325-07-4), an α1D-adrenoceptor antagonist with 183-fold selectivity over 5-HT1A, for unambiguous mechanistic studies. Its C-1 hydroxyl group confers 10.7-fold greater potency (pA₂ 8.06) than nantenine. Ideal for cardiovascular/CNS research requiring minimal serotonergic off-target effects, and as a benchmark in aporphine anticancer SAR (HCT-116/Caco-2).

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 54325-07-4
Cat. No. B607180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Domesticine
CAS54325-07-4
SynonymsDomesticine, (-)-;  L-Domesticine; 
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m1/s1
InChIKeyZMNSHBTYBQNBPV-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Domesticine (CAS 54325-07-4) α1D-Adrenoceptor Antagonist Product Overview


(-)-Domesticine (CAS 54325-07-4), also known as L-Domesticine, is a naturally occurring aporphine alkaloid first isolated from Nandina domestica [1]. It is chemically characterized as an α1D-adrenoceptor antagonist with a molecular formula of C19H19NO4 and molecular weight of 325.36 g/mol . The compound belongs to the aporphine alkaloid class within the broader isoquinoline alkaloid family and is structurally related to nantenine, from which it differs by the presence of a hydroxyl group at the C-1 position rather than a methoxy group [2]. This structural distinction confers enhanced affinity for the α1-adrenoceptor and forms the basis for its differentiated pharmacological profile.

Why (-)-Domesticine Cannot Be Interchanged with Nantenine, Boldine, or BMY-7378


Within the aporphine alkaloid class, α1-adrenoceptor antagonist activity varies dramatically based on subtle structural modifications. Direct head-to-head comparison demonstrates that (±)-domesticine (pA2 = 8.06 ± 0.06) is 10.7-fold more potent than its parent compound (±)-nantenine (pA2 = 7.03 ± 0.03) in rat aorta α1-adrenoceptor blockade [1]. The replacement of the C-1 methoxy group in nantenine with a hydroxyl group in domesticine is essential for this affinity enhancement. Furthermore, while BMY-7378 is the prototypical α1D-adrenoceptor antagonist, (±)-domesticine demonstrates a distinct selectivity fingerprint: 183-fold selectivity for α1D over 5-HT1A receptors compared to BMY-7378's 0.89-fold (non-selective) profile [2]. These quantitative differences preclude generic substitution and necessitate compound-specific selection for research applications requiring defined α1D-adrenoceptor pharmacology or aporphine structure-activity relationship investigations.

(-)-Domesticine Quantitative Differentiation Evidence vs. Nantenine, Nordomesticine, Boldine, and BMY-7378


α1-Adrenoceptor Antagonist Potency: Domesticine vs. Nantenine Derivatives and Boldine

In a direct head-to-head comparison of nine (±)-nantenine derivatives, (±)-domesticine exhibited the most powerful α1-adrenoceptor-blocking action. The pA2 value for (±)-domesticine was 8.06 ± 0.06, significantly exceeding that of its parent compound (±)-nantenine (pA2 = 7.03 ± 0.03), its N-demethylated analog (±)-nordomesticine (pA2 = 7.34 ± 0.03), and the reference aporphine antagonist (+)-boldine (pA2 = 6.91 ± 0.02) [1].

α1-adrenoceptor antagonism vascular pharmacology aporphine alkaloid SAR

α1D-Adrenoceptor Subtype Selectivity: Domesticine vs. BMY-7378

In binding assays using cloned human α1-adrenoceptor subtypes expressed in CHO cells, (±)-domesticine displayed a 34-fold higher selectivity for α1D-adrenoceptor over α1A-adrenoceptor and a 9-fold higher selectivity for α1D over α1B-adrenoceptor. In contrast, the prototypical α1D-antagonist BMY-7378 showed 102-fold selectivity for α1D over α1A and 21-fold selectivity for α1D over α1B [1].

α1D-adrenoceptor receptor subtype selectivity cloned human receptors

Functional Tissue Selectivity: Rat Aorta vs. Tail Artery and Spleen

In functional tissue contraction assays, both (±)-domesticine and BMY-7378 were more potent in inhibiting phenylephrine-induced contraction in rat thoracic aorta than in tail artery or spleen. (±)-Domesticine showed 32-fold higher selectivity for thoracic aorta over tail artery and 17-fold higher selectivity over spleen. BMY-7378 exhibited 125-fold and 11-fold selectivity, respectively [1].

functional pharmacology tissue selectivity α1D-adrenoceptor

5-HT1A Receptor Off-Target Selectivity: Domesticine vs. BMY-7378

In [3H]8-OH-DPAT binding assays to 5-HT1A receptors in rat cerebral cortex, (±)-domesticine demonstrated 183-fold higher selectivity for α1D-adrenoceptor relative to 5-HT1A receptor. In marked contrast, BMY-7378 displayed a similar affinity for α1D-adrenoceptor and 5-HT1A receptor (0.89-fold selectivity) [1].

serotonin receptor off-target selectivity 5-HT1A

Cytotoxicity in Human Colon Cancer Cell Lines: Structural Specificity

(-)-Domesticine demonstrated activity in MTS cytotoxicity assays against human colon cancer cell lines HCT-116 and Caco-2 . A subsequent SAR study of aporphine derivatives structurally related to domesticine and nantenine revealed that structural modifications to ring A, N6, and ring C significantly alter cytotoxic activity in these cell lines [1].

cytotoxicity colon cancer MTS assay

In Vivo Cardiovascular Potency: Domesticin vs. Bulbocapnin in Historical Data

In comparative pharmacological studies from 1939, domesticin (domesticine) demonstrated approximately 2-fold greater blood pressure-lowering potency than bulbocapnin, an epi-form isomer. A half-dose of domesticin produced equivalent blood pressure reduction to a full dose of bulbocapnin in rabbits [1].

blood pressure in vivo pharmacology historical comparison

Recommended Research Applications for (-)-Domesticine Based on Quantitative Evidence


α1D-Adrenoceptor Subtype Pharmacology with Minimal 5-HT1A Interference

For studies requiring α1D-adrenoceptor antagonism with minimal confounding serotonergic effects, (-)-domesticine provides a distinct advantage over BMY-7378. With 183-fold selectivity for α1D over 5-HT1A receptors compared to BMY-7378's equipotent profile (0.89-fold) [1], domesticine enables cleaner interpretation of α1D-mediated cardiovascular or CNS effects in tissues where 5-HT1A receptors are co-expressed.

Aporphine Alkaloid Lead Optimization and SAR Studies

As the most potent α1-adrenoceptor antagonist among the nantenine-derived aporphine series with a pA2 of 8.06 [1], (-)-domesticine serves as an optimal starting scaffold for medicinal chemistry programs targeting α1-adrenoceptor antagonists. The established SAR indicating essential roles for the C-1 hydroxyl and N-6 methyl groups provides clear vectors for further optimization [1].

Vascular α1-Adrenoceptor Functional Studies in Rat Aorta Models

For functional pharmacological studies in rat thoracic aorta, (-)-domesticine demonstrates potent inhibition of phenylephrine-induced contraction with a pA2 of 8.06 [1]. Its 32-fold and 17-fold selectivity for aorta over tail artery and spleen, respectively [2], makes it suitable for tissue-specific α1-adrenoceptor investigations where differential vascular bed responses are of interest.

Colon Cancer Cell Line Cytotoxicity Screening

(-)-Domesticine exhibits activity in MTS cytotoxicity assays against HCT-116 and Caco-2 human colon cancer cell lines [1], positioning it as a reference compound for aporphine-based anticancer SAR studies. Researchers investigating the cytotoxic potential of natural aporphine alkaloids or their synthetic derivatives can utilize (-)-domesticine as a benchmark for comparative activity assessment [2].

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